molecular formula C10H12O3 B3110046 3-(1-Hydroxypropyl)benzoic acid CAS No. 1780968-79-7

3-(1-Hydroxypropyl)benzoic acid

Cat. No. B3110046
CAS RN: 1780968-79-7
M. Wt: 180.2 g/mol
InChI Key: OJWUBWBZKGEFCQ-UHFFFAOYSA-N
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Description

3-(1-Hydroxypropyl)benzoic acid is a chemical compound with the molecular formula C10H12O3 . It has a molecular weight of 180.2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a carboxylic acid group and a hydroxypropyl group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzoic acid and its derivatives are known to undergo various reactions. For instance, they can react with hydroxyl radicals . More research is needed to understand the specific reactions of this compound.


Physical And Chemical Properties Analysis

This compound has a density of 1.205±0.06 g/cm3 and a boiling point of 349.6±25.0 °C . It also has an acidity coefficient (pKa) of 4.26±0.10 .

Scientific Research Applications

Synthesis and Biological Applications

  • Benzoic acid derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Novel ester/hybrid derivatives of 3-Hydroxy benzoic acid have shown potential antibacterial activity, suggesting their usefulness in developing chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).

Material Science and Catalysis

  • Benzoic acid derivatives have been utilized in materials science, for example, in the synthesis of polymerizable liquid-crystalline complexes, which have applications in creating structured materials with potential uses in nanotechnology and materials engineering (Kishikawa, Hirai, & Kohmoto, 2008).

Environmental Science and Analysis

  • In environmental science, benzoic acid derivatives are studied for their presence as naturally occurring compounds in foods and as additives. Their widespread use raises questions about human exposure, metabolism, and potential health effects, highlighting the importance of analytical methods for their detection and quantification (del Olmo, Calzada, & Nuñez, 2017).

Chemical Synthesis and Characterization

  • The chemical synthesis and characterization of benzoic acid derivatives have been explored to understand their properties and applications further. Studies have focused on developing new synthetic methods and characterizing the products through various analytical techniques, contributing to the field of organic synthesis and chemical engineering (Li, Cai, Ji, Yang, & Li, 2016).

Safety and Hazards

While specific safety data for 3-(1-Hydroxypropyl)benzoic acid is not available, it’s important to handle all chemical substances with care. Benzoic acid, a related compound, is known to be harmful if swallowed and can cause skin and eye irritation .

Future Directions

The future research directions for 3-(1-Hydroxypropyl)benzoic acid could involve exploring its potential applications in various fields. For instance, a study has suggested that 3-hydroxybenzoic acid could exist in more than two polymorphs, indicating potential applications in material science .

properties

IUPAC Name

3-(1-hydroxypropyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,9,11H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWUBWBZKGEFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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